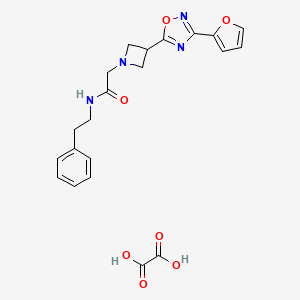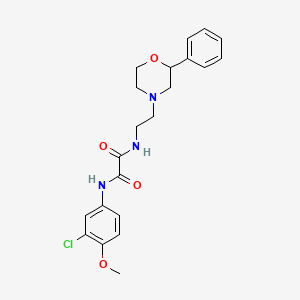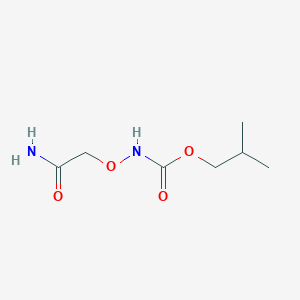![molecular formula C21H16ClN5O B2997990 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034270-19-2](/img/structure/B2997990.png)
3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClN5O and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Applications in Glycine Transporter Inhibition
One study focused on identifying potent and orally available glycine transporter 1 inhibitors, highlighting the design and optimization process that led to the identification of compounds with favorable pharmacokinetics profiles and significant effects on glycine concentrations in the cerebrospinal fluid of rats, demonstrating potential applications in central nervous system disorders (Yamamoto et al., 2016).
Anticancer and Anti-inflammatory Agents
Research has synthesized novel pyrazolopyrimidines derivatives with evaluated anticancer and anti-5-lipoxygenase activities. This study underscores the potential of these compounds in developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones were determined, providing insights into their hydrogen bonding and potential implications for their pharmacological activity. Such structural analysis is crucial for the design of new anticonvulsant drugs (Kubicki et al., 2000).
Synthesis and Biological Evaluation
A study synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential antidepressant and nootropic activities. The synthesis methods and pharmacological testing highlight the versatility of these compounds in drug development (Thomas et al., 2016).
Chemical Synthesis Improvement
An improved synthesis method for a structurally related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, was described. The optimization of reaction conditions to enhance yield and purity demonstrates the importance of synthetic efficiency in chemical research (Song, 2007).
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O/c22-18-4-1-3-17(11-18)15-6-8-16(9-7-15)21(28)24-12-19-14-27(26-25-19)20-5-2-10-23-13-20/h1-11,13-14H,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAITZNRJLFHXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)



![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)
![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)




![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)
![1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2997929.png)

